N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent and heated at 50°C for 3 hours, resulting in an orange solution . This method is commonly used in laboratory settings for the preparation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-trimethylbenzenesulfonamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
Uniqueness
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with various molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
956614-60-1 |
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Molecular Formula |
C19H23N5O2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methyl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H23N5O2/c1-5-9-14-12-16(22(3)21-14)18(25)20-17-13(2)23(4)24(19(17)26)15-10-7-6-8-11-15/h6-8,10-12H,5,9H2,1-4H3,(H,20,25) |
InChI Key |
AUAPSAVYOPBHKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C |
Origin of Product |
United States |
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